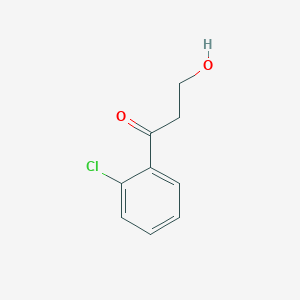![molecular formula C19H14N4O B12602646 (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 918519-98-9](/img/structure/B12602646.png)
(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanone est un composé organique complexe qui a attiré l'attention dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe aniline lié à un cycle pyridine et une portion pyrrolo[2,3-b]pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanone implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du dérivé aniline : La matière de départ, la 6-bromopyridin-3-amine, subit une réaction de substitution nucléophile avec l'aniline en présence d'un catalyseur au palladium pour former la 6-anilinopyridin-3-amine.
Cyclisation : L'intermédiaire est ensuite soumis à une cyclisation avec la 2-bromo-1H-pyrrolo[2,3-b]pyridine en conditions basiques pour former le système cyclique pyrrolo[2,3-b]pyridine souhaité.
Formation du méthanone : Enfin, le composé est traité avec un agent acylant approprié, comme l'anhydride acétique, pour introduire le groupe méthanone, conduisant à la formation de (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour l'extrapolation de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les dérivés oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des formes réduites du composé.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des dérivés aminés.
Applications de recherche scientifique
Chimie
En chimie, (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanone est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies réactionnelles et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, ce composé a des applications potentielles comme sonde pour étudier les interactions enzymatiques et la liaison protéine-ligand. Sa capacité à interagir avec les macromolécules biologiques en fait un outil précieux pour les dosages biochimiques et la découverte de médicaments.
Médecine
En chimie médicinale, (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanone est étudié pour ses propriétés thérapeutiques potentielles. Il peut servir de composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques, telles que le cancer ou les troubles neurologiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les diodes électroluminescentes (DEL). Ses propriétés électroniques le rendent adapté aux applications dans les dispositifs optoélectroniques.
Mécanisme d'action
Le mécanisme d'action du (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif des enzymes, inhibant leur activité et modulant les voies biochimiques. Dans le contexte de la découverte de médicaments, la compréhension des cibles moléculaires et des voies impliquées est cruciale pour optimiser son potentiel thérapeutique.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mécanisme D'action
The mechanism of action of (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In the context of drug discovery, understanding the molecular targets and pathways involved is crucial for optimizing its therapeutic potential.
Comparaison Avec Des Composés Similaires
Composés similaires
(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanol : Structure similaire mais avec un groupe hydroxyle au lieu d'un groupe méthanone.
(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)amine : Structure similaire mais avec un groupe amine au lieu d'un groupe méthanone.
(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)acide carboxylique : Structure similaire mais avec un groupe acide carboxylique au lieu d'un groupe méthanone.
Unicité
L'unicité du (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)méthanone réside dans sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir des réactions chimiques diverses et à interagir avec diverses cibles moléculaires en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
918519-98-9 |
|---|---|
Formule moléculaire |
C19H14N4O |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(6-anilinopyridin-3-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C19H14N4O/c24-18(16-12-22-19-15(16)7-4-10-20-19)13-8-9-17(21-11-13)23-14-5-2-1-3-6-14/h1-12H,(H,20,22)(H,21,23) |
Clé InChI |
JIQXIIYJBWAXPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)C3=CNC4=C3C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


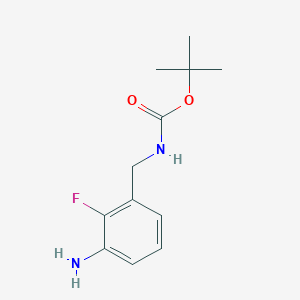
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)
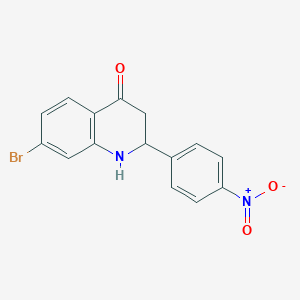
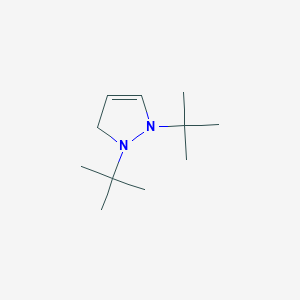
![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)
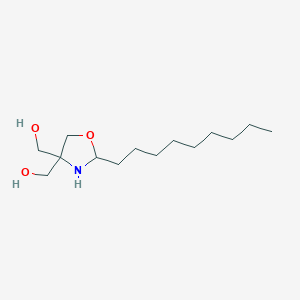
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)

![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
